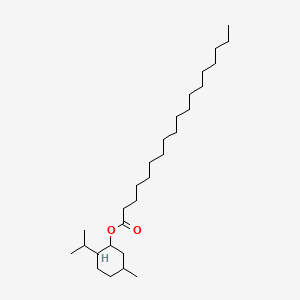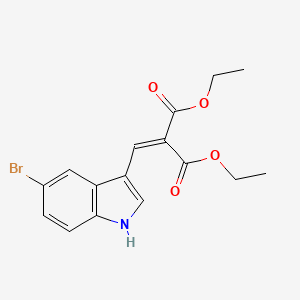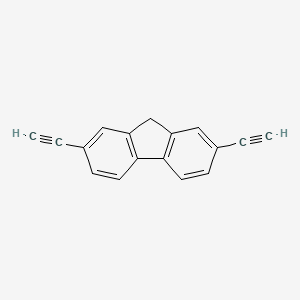
9H-Fluorene, 2,7-diethynyl-
Overview
Description
9H-Fluorene, 2,7-diethynyl-: is an organic compound with the molecular formula C17H10 . It is a derivative of fluorene, characterized by the presence of ethynyl groups at the 2 and 7 positions of the fluorene core. This compound is known for its unique photophysical properties and is used in various scientific research applications, particularly in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-diethynyl- typically involves the coupling reaction of 2,7-dibromo-9H-fluorene with terminal alkynes. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene, 2,7-diethynyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-diethynyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of fluorenone derivatives.
Reduction: Reduction of 9H-Fluorene, 2,7-diethynyl- can be achieved using hydrogenation catalysts, such as palladium on carbon, to yield the corresponding dihydrofluorene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
9H-Fluorene, 2,7-diethynyl- has several applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Polymer Chemistry: The compound is a building block for conjugated polymers, which are used in organic photovoltaic cells and light-emitting devices.
Sensors: Its unique electronic properties make it suitable for use in chemical and biological sensors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-diethynyl- in optoelectronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The ethynyl groups at the 2 and 7 positions extend the conjugation length, leading to improved charge transport and light-emitting properties. In biological applications, the compound can interact with specific molecular targets through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
9H-Fluorene: The parent compound without ethynyl groups.
2,7-Dibromo-9H-fluorene: A precursor used in the synthesis of 9H-Fluorene, 2,7-diethynyl-.
2,7-Diethynyl-9,9-dioctylfluorene: A derivative with additional alkyl groups for improved solubility and processability.
Uniqueness: 9H-Fluorene, 2,7-diethynyl- is unique due to its extended π-conjugation system, which enhances its electronic and photophysical properties. This makes it particularly valuable in optoelectronic applications, where efficient charge transport and light emission are crucial .
Properties
IUPAC Name |
2,7-diethynyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10/c1-3-12-5-7-16-14(9-12)11-15-10-13(4-2)6-8-17(15)16/h1-2,5-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOXHIPLBUUYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477703 | |
| Record name | 9H-Fluorene, 2,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94463-11-3 | |
| Record name | 9H-Fluorene, 2,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
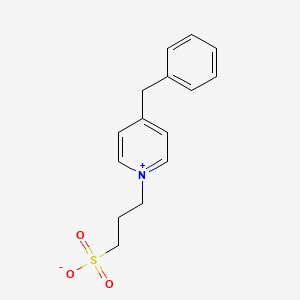
![Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)](/img/structure/B3059036.png)

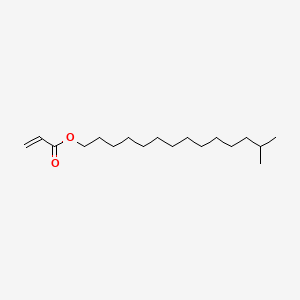
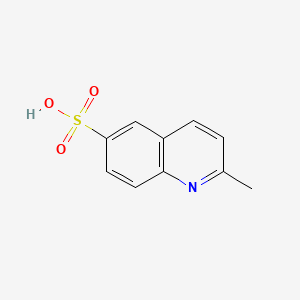
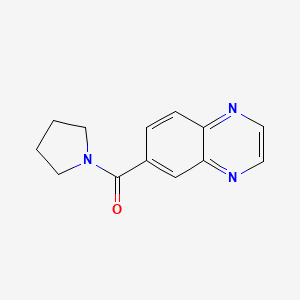
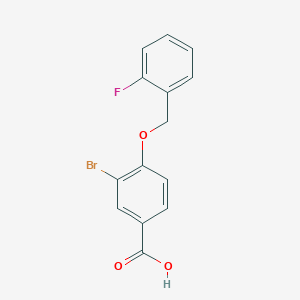
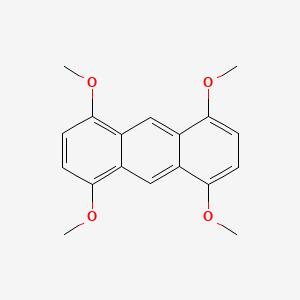

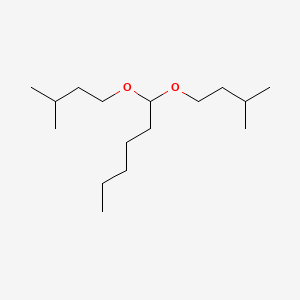

![(S)-5-amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one](/img/structure/B3059054.png)
